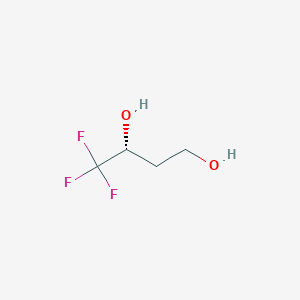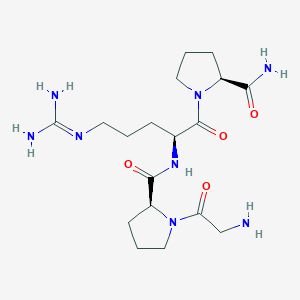
H-Gly-Pro-Arg-Pro-NH2
Übersicht
Beschreibung
“H-Gly-Pro-Arg-Pro-NH2” is a peptide that mimics the N-terminal Gly-Pro-Arg region in the α chain of fibrin protein . It suppresses the early steps of fibrin polymerization . The amide derivative of this peptide prevents the degradation of fibrinogen and fragment D by plasmin .
Synthesis Analysis
The peptide “this compound” can be synthesized using stepwise solid-phase synthesis . In one study, peptide analogs of the N-terminal portion of the fibrin alpha-chain were prepared and their inhibitory effects on fibrinogen/thrombin clotting were examined .
Molecular Structure Analysis
The molecular formula of “this compound” is C18H32N8O4 . The exact mass is 424.25465153 g/mol . The peptide has 5 hydrogen bond donors and 6 hydrogen bond acceptors .
Chemical Reactions Analysis
The peptide “this compound” is known to suppress the early steps of fibrin polymerization . The amide derivative of this peptide prevents the degradation of fibrinogen and fragment D by plasmin, even in the presence of EGTA (ethylene glycol-bis (β-aminoethyl ether)- N, N, N ′, N ′-tetraacetic acid) .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 424.5 g/mol . The peptide has a XLogP3-AA value of -3.1, indicating its hydrophilic nature . It has 5 hydrogen bond donors and 6 hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Hemmung der Fibrinogen/Thrombin-Gerinnung
H-Gly-Pro-Arg-Pro-NH2, auch bekannt als GPRP-Amid, hat eine signifikante hemmende Wirkung auf die Fibrinogen/Thrombin-Gerinnung. Die hemmende Wirkung von GPRP-Amid ist 3,52-mal höher als die von GPRP . Dies macht es zu einem wertvollen Werkzeug in der Forschung im Zusammenhang mit Blutgerinnung und Gerinnungsstörungen .
Prävention der Bildung von Fibrin-Gerinnseln
GPRP-Amid wurde in der Forschung verwendet, um die Fibrinpolymerisation zu blockieren und die Bildung von Fibrin-Gerinnseln in Gegenwart von α-Thrombin zu verhindern . Diese Anwendung ist besonders relevant in Studien im Zusammenhang mit Thrombose und Hämostase .
Unterdrückung der Fibrinpolymerisation
Das Peptid unterdrückt die frühen Schritte der Fibrinpolymerisation . Diese Eigenschaft ist nützlich in der Forschung, die die Rolle von Fibrin bei der Blutgerinnung und Wundheilung untersucht .
Schutz von Fibrinogen und Fragment D vor Abbau
Das Amid-Derivat dieses Peptids verhindert den Abbau von Fibrinogen und Fragment D durch Plasmin, auch in Gegenwart von EGTA (Ethylenglycol-bis(β-aminoethylether)-N,N,N',N'-tetraessigsäure) . Dieses Merkmal ist vorteilhaft in Studien im Zusammenhang mit Fibrinolyse und Plasminogenaktivierung .
Verwendung in Thrombin-Hemmungstests
GPRP-Amid wurde als Bestandteil des Puffers während der Thrombin-Hemmungstests in der Flüssigphase und der gebundenen Phase verwendet, um die Aktivität von Thrombin zu bestimmen . Diese Anwendung ist wichtig in der Forschung im Zusammenhang mit der Rolle von Thrombin bei der Gerinnung und seinem Potenzial als therapeutisches Ziel
Wirkmechanismus
Target of Action
H-Gly-Pro-Arg-Pro-NH2 is a peptide that mimics the N-terminal Gly-Pro-Arg region in the alpha chain of fibrin protein . The primary target of this compound is the fibrin protein , which plays a crucial role in the blood clotting process .
Mode of Action
The compound interacts with its target, the fibrin protein, by mimicking the N-terminal Gly-Pro-Arg region in the alpha chain of the protein . This interaction results in the prevention of fibrin polymerization , which is a critical step in the formation of blood clots.
Biochemical Pathways
The key biochemical pathway affected by this compound is the coagulation cascade , specifically the conversion of fibrinogen to fibrin. By preventing fibrin polymerization, the compound disrupts the formation of the fibrin mesh that stabilizes blood clots .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of fibrin polymerization . On a cellular level, this results in a reduced ability for blood to clot, potentially preventing the formation of harmful blood clots.
Safety and Hazards
When handling “H-Gly-Pro-Arg-Pro-NH2”, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Biochemische Analyse
Biochemical Properties
H-Gly-Pro-Arg-Pro-NH2 interacts with fibrinogen and fragment D, preventing their degradation . This interaction inhibits the early stages of fibrin polymerization .
Cellular Effects
The effects of this compound on cells are primarily related to its role in fibrin polymerization. By preventing the degradation of fibrinogen and fragment D, it influences cell function by affecting the clotting process .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with fibrinogen and fragment D. This binding prevents the degradation of these biomolecules, thereby inhibiting fibrin polymerization .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role in fibrin polymerization. The peptide remains stable and continues to prevent the degradation of fibrinogen and fragment D, thereby consistently inhibiting fibrin polymerization .
Metabolic Pathways
This compound is involved in the metabolic pathway of fibrin polymerization. It interacts with fibrinogen and fragment D, preventing their degradation and thereby affecting the metabolic flux of this pathway .
Eigenschaften
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N8O4/c19-10-14(27)25-8-3-6-13(25)16(29)24-11(4-1-7-23-18(21)22)17(30)26-9-2-5-12(26)15(20)28/h11-13H,1-10,19H2,(H2,20,28)(H,24,29)(H4,21,22,23)/t11-,12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCTZYGEMPQRCV-AVGNSLFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434398 | |
| Record name | Gly-Pro-Arg-Pro amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126047-75-4 | |
| Record name | Gly-Pro-Arg-Pro amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


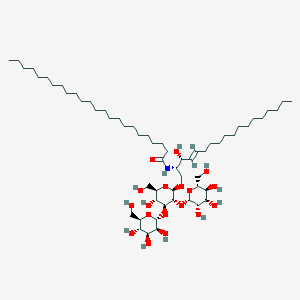
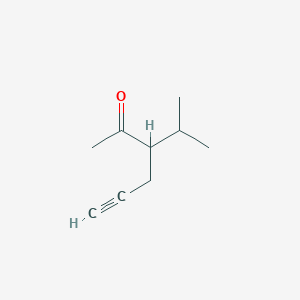



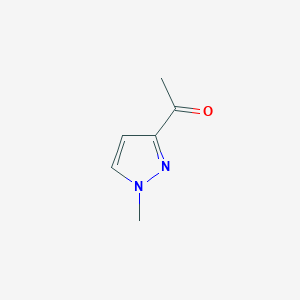
![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B144900.png)
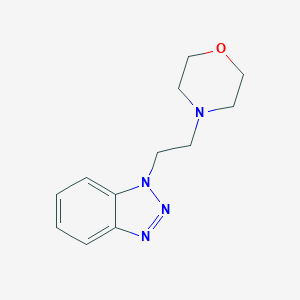

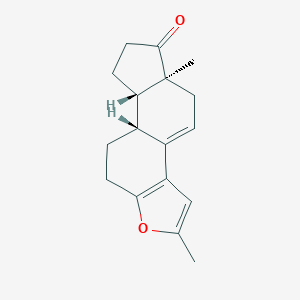
![[(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate](/img/structure/B144908.png)


